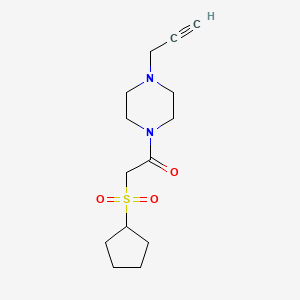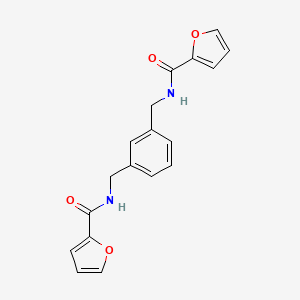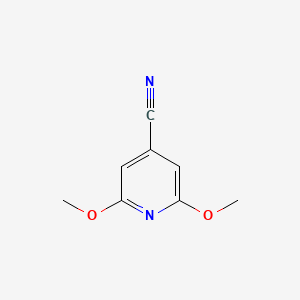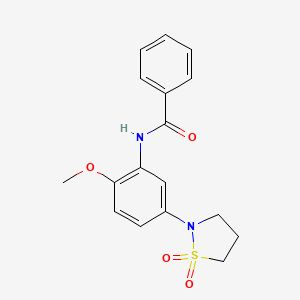
2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone, also known as CP-544, 417 or PF-04995274, is a small molecule inhibitor that is being developed as a potential treatment for a variety of diseases. The compound has shown promise in preclinical studies and is currently undergoing clinical trials to assess its safety and efficacy.
Aplicaciones Científicas De Investigación
Cyclopentanone Compounds and Derivatives
Cyclopentanone compounds, including derivatives like Jasmonic Acid (JA) and its analogs, play a significant role in medicinal chemistry due to their bioactive diversity and potential in drug discovery. These compounds have been explored for their synthesis, usage, and biological activities, offering hope for the development of new therapeutics in areas such as drug/nutraceutical safety trials. The research on such compounds continues to be of major interest, indicating their relevance in developing future drugs and prodrugs with diverse properties (A. Ghasemi Pirbalouti et al., 2014).
Diketopiperazines (DKPs)
2,5-Diketopiperazines (DKPs) are cyclic dipeptides that have demonstrated a wide range of bioactive properties and potential in drug discovery. They exhibit varied bioactivities, including anti-tumor, neuroprotective, immune and metabolic regulatory effects, among others. DKPs' rigid structure, chiral nature, and varied side chains contribute to their medicinal applications, underscoring the importance of such compounds in pharmaceutical research (Yi Wang et al., 2013).
Cyclodextrins
Cyclodextrins, a family of cyclic oligosaccharides, are notable for their molecular chelating abilities. They possess a cage-like supramolecular structure that facilitates 'host–guest' type chemical reactions, where covalent bonds are not formed between interacting molecules. Due to their inclusion complex-forming capability, cyclodextrins have found widespread use across various industries, including food, pharmaceuticals, and environmental protection. Their negligible cytotoxic effects make them valuable in applications ranging from drug carriers to environmental remediation (E. D. Valle, 2004).
Propiedades
IUPAC Name |
2-cyclopentylsulfonyl-1-(4-prop-2-ynylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3S/c1-2-7-15-8-10-16(11-9-15)14(17)12-20(18,19)13-5-3-4-6-13/h1,13H,3-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRSBEFXQGONRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)CS(=O)(=O)C2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-ethyl-1-[5-(2,2,2-trichloroacetyl)-1H-pyrrol-3-yl]butan-1-one](/img/structure/B2711160.png)

![N-[3-(benzyloxy)-2-thienyl]-N'-phenylurea](/img/structure/B2711162.png)
![(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(3'-chloro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2711164.png)
![N-(2-(benzo[d]thiazol-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2711166.png)
![Methyl 4-((3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate](/img/structure/B2711168.png)
![(Z)-5-((3-(benzo[d]thiazol-2-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-heptyl-2-thioxothiazolidin-4-one](/img/structure/B2711170.png)
![N-(2,4-dimethylphenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2711171.png)



![5-(Benzylsulfonyl)-2-chloro-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2711177.png)

